The synthesis of 4,4-Dimethyl-7-ethynyl-1-tetralone typically involves multiple steps, beginning with readily available precursors. One common synthetic route is through the alkylation of a tetralone derivative followed by ethynylation.
The molecular structure of 4,4-Dimethyl-7-ethynyl-1-tetralone features a bicyclic framework typical of tetralones, with a ketone functional group at one position and an ethynyl substituent at another.
4,4-Dimethyl-7-ethynyl-1-tetralone can participate in various chemical reactions due to its functional groups.
The specific conditions for these reactions depend on the desired product and may include temperature control, solvent choice, and reaction time.
4,4-Dimethyl-7-ethynyl-1-tetralone exhibits biological activity primarily through its interaction with retinoic acid receptors.
The compound acts as an antagonist at RARs, influencing retinoic acid signaling pathways crucial for various biological processes.
The antagonistic activity can affect gene expression related to cell growth and differentiation, particularly in developmental biology contexts.
The physical properties of 4,4-Dimethyl-7-ethynyl-1-tetralone include:
Property | Value |
---|---|
Appearance | Light yellow oil |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Sensitive to moisture |
The compound's reactivity profile allows it to undergo various transformations that make it valuable in synthetic organic chemistry.
4,4-Dimethyl-7-ethynyl-1-tetralone has several important applications:
4,4-Dimethyl-7-ethynyl-1-tetralone (CAS Registry Number: 166978-48-9) is a synthetically derived organic compound with the molecular formula C₁₄H₁₄O and a molecular weight of 198.260 g/mol. This molecule features a distinctive fused tetralone (1,2,3,4-tetrahydronaphthalen-1-one) core structure characterized by two methyl groups at the 4-position and an ethynyl (-C≡CH) functional group at the 7-position of the aromatic ring. The compound's systematic IUPAC name is 7-ethynyl-4,4-dimethyl-2,3-dihydronaphthalen-1-one, with alternative synonyms including 7-ethynyl-3,4-dihydro-4,4-dimethylnaphthalen-1(2H)-one and 7-ethynyl-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one [1] [3].
Key physicochemical properties include a predicted density of 1.07±0.1 g/cm³ and a predicted boiling point of 316.7±41.0°C. The molecule's structural rigidity and hydrophobic nature are evidenced by its calculated partition coefficient (LogP) of 2.922, indicating moderate lipophilicity. Its polar surface area (PSA) is 17.07 Ų, primarily contributed by the carbonyl oxygen [1]. The ethynyl group introduces significant potential for further chemical modifications through click chemistry or metal-catalyzed coupling reactions, while the carbonyl functionality at the 1-position provides an electrophilic site for nucleophilic additions or reductions.
Table 1: Key Physicochemical Properties of 4,4-Dimethyl-7-ethynyl-1-tetralone
Property | Value |
---|---|
CAS Registry Number | 166978-48-9 |
Molecular Formula | C₁₄H₁₄O |
Molecular Weight | 198.260 g/mol |
Density (Predicted) | 1.07 ± 0.1 g/cm³ |
Boiling Point (Predicted) | 316.7 ± 41.0 °C |
LogP (Predicted) | 2.922 |
Polar Surface Area | 17.07 Ų |
Spectroscopic characterization of this compound typically includes distinctive infrared (IR) absorption bands at approximately 2110 cm⁻¹ (C≡C stretch), 1680 cm⁻¹ (carbonyl stretch), and 1600 cm⁻¹ (aromatic C=C). Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals, including a singlet near 3.1 ppm for the ethynyl proton, a singlet near 1.2 ppm for the geminal dimethyl groups, and aromatic proton signals between 7.4-7.8 ppm [1] [9]. High-resolution mass spectrometry confirms the exact mass of 198.1040 atomic mass units [1].
The development of 4,4-dimethyl-7-ethynyl-1-tetralone emerged during the 1990s as medicinal chemists sought novel retinoid analogs with improved receptor selectivity and metabolic stability. Its first reported synthesis appeared in patent literature in the mid-1990s, coinciding with intensive research into tetralin and dihydronaphthalene derivatives as scaffolds for nuclear receptor modulators [1] [6] [8]. The compound represented a strategic structural evolution from earlier retinoid analogs like 4-[(E)-2-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid (TTNPB), which lacked the ethynyl functionalization [2].
The molecular design strategically incorporated the ethynyl substituent to enhance binding interactions with hydrophobic pockets in retinoid receptors while maintaining the metabolic stability conferred by the 4,4-dimethyltetralone core. This scaffold offered advantages over natural retinoids like all-trans-retinoic acid, which suffered from rapid metabolic inactivation via CYP26A1-mediated hydroxylation [2]. The rigid tetracyclic structure allowed precise spatial orientation of pharmacophoric elements, enabling optimization of receptor binding affinity and selectivity profiles. Patent analysis reveals that initial synthetic routes focused on palladium-catalyzed coupling reactions to introduce the ethynyl group onto brominated tetralone precursors [1] [10].
Table 2: Evolution of Tetralone-Based Retinoid Modulators
Structural Generation | Representative Compound | Key Limitations |
---|---|---|
First Generation (1980s) | TTNPB (aromatic tetramethylnaphthalene) | CYP26A1 susceptibility; isomerization issues |
Second Generation (1990s) | 4,4-Dimethyl-7-bromo-1-tetralone | Limited chemical functionality |
Third Generation (Late 1990s) | 4,4-Dimethyl-7-ethynyl-1-tetralone | Enhanced synthetic versatility |
4,4-Dimethyl-7-ethynyl-1-tetralone serves as a critical synthetic intermediate for producing high-affinity retinoic acid receptor antagonists and inverse agonists. Its strategic value lies in the simultaneous presence of the ethynyl "handle" for further derivatization and the carbonyl group that can be converted to various functionalities, including unsaturated side chains mimicking retinoic acid's carboxylate group [1] [7] [8]. The compound enables synthesis of conformationally restricted analogs that cannot isomerize—a significant advantage over flexible retinoid structures that lose efficacy through cis-trans isomerization [6].
The primary synthetic route involves a Sonogashira cross-coupling reaction between 7-bromo-4,4-dimethyl-1-tetralone (CAS: 166978-46-7) and trimethylsilylacetylene, followed by deprotection of the silyl group. This method typically achieves yields of 77-80% under optimized conditions using palladium catalysts [1] [10]. Alternative approaches include direct ethynylation of 4,4-dimethyl-7-iodo-1-tetralone using copper(I) catalysis. The resulting 4,4-dimethyl-7-ethynyl-1-tetralone undergoes further structural elaboration through:
Table 3: Synthetic Applications of 4,4-Dimethyl-7-ethynyl-1-tetralone in RAR Ligand Synthesis
Target Pharmacophore | Reaction Sequence | Biological Activity |
---|---|---|
Diarylacetylene RAR antagonists | Sonogashira coupling with aryl halides | Sub-nanomolar RARβ/γ antagonism |
Retinoic acid metabolism blockers | Triazole formation via azide-alkyne cycloaddition | CYP26A1 inhibition (IC₅₀ < 10 nM) |
Inverse agonists | Carbonyl reduction + side chain elongation | Transcriptional repression activity |
These synthetic pathways have yielded potent RARγ-selective antagonists such as CD1530, which demonstrated an IC₅₀ of 530 nM against CYP26A1—comparable to ketoconazole—while showing minimal cross-reactivity with other nuclear receptors [2]. The 4,4-dimethyl group sterically hinders oxidative metabolism, extending half-life in biological systems, while the ethynyl group provides π-stacking interactions within the ligand-binding domain of RARs. Structure-activity relationship studies confirm that antagonists derived from this scaffold effectively disrupt co-activator recruitment without inducing receptor conformational changes associated with agonism [1] [8]. Patent literature extensively covers these applications, positioning 4,4-dimethyl-7-ethynyl-1-tetralone as a privileged intermediate for developing retinoid-based therapeutics targeting dermatological conditions, oncology, and metabolic disorders [6] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0